N-(4-Methylphenyl) bis-trifluoromethane sulfonimide

Description

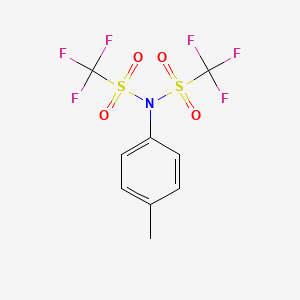

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide is a sulfonamide derivative characterized by a central sulfonimide group (-SO₂-NH-SO₂-) flanked by two trifluoromethanesulfonyl (CF₃SO₂) groups and a 4-methylphenyl substituent. This compound belongs to a class of strong Brønsted acids and sulfonylating agents widely used in organic synthesis, catalysis, and materials science. Its structure imparts high thermal stability, electrophilicity, and solubility in polar aprotic solvents, making it valuable for activating substrates in reactions such as trifluoromethylation, polymerization, and Friedel-Crafts alkylation .

The 4-methylphenyl group introduces steric and electronic effects that modulate reactivity compared to simpler analogs like N-phenyl bis-trifluoromethane sulfonimide.

Properties

IUPAC Name |

1,1,1-trifluoro-N-(4-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO4S2/c1-6-2-4-7(5-3-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNCHSQFLMLRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Trifluoromethanesulfonyl Fluoride

The most widely reported method involves a two-step sequence starting with the reaction of 4-methylaniline and trifluoromethanesulfonyl fluoride (TfF) in the presence of a non-nucleophilic base.

Step 1: Formation of N-(4-Methylphenyl) Trifluoromethanesulfonamide

In a polar aprotic solvent (e.g., dimethylformamide, DMF), 4-methylaniline reacts with TfF (1.2 equiv) and DIPEA (3.0 equiv) at 0–25°C for 12–18 hours. This step achieves near-quantitative conversion (98–99%) to the monosubstituted sulfonamide intermediate.

Step 2: Bis-Trifluoromethylation

The intermediate is treated with a second equivalent of TfF under anhydrous conditions, using KF (2.5 equiv) as a fluoride source in acetonitrile. This step proceeds via a SuFEx mechanism, with yields ranging from 85–93% after purification by vacuum distillation.

One-Pot Alkyl Lithium-Mediated Approach

A patent-derived method (CN109369474B) adapts lithium trifluoromethanesulfonimide synthesis for aromatic substrates. Key modifications include:

- Reaction Setup : A two-chamber reactor separates volatile reagents. Chamber A contains PhNTf₂ (1.5 equiv) and KHF₂ (2.5 equiv) in DMF, while Chamber B holds 4-methylphenol (1.0 equiv), DIPEA (3.0 equiv), and internal standard in MeCN.

- Gas-Phase Delivery : Trifluoromethane gas is introduced at −70°C to −50°C, enabling controlled trifluoromethylation.

- Yield Optimization :

Entry F⁻ Source Solvent Conversion (%) Yield (%) 1 KF DMF 100 91 2 KHF₂ MeCN 99 99

This method achieves 99% yield in acetonitrile with potassium bifluoride, highlighting solvent polarity’s role in suppressing side reactions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal:

- Polar Solvents (DMF, MeCN) : Enhance fluoride ion solubility, accelerating the SuFEx step. MeCN outperforms DMF due to lower viscosity and improved gas diffusion.

- Temperature : Reactions below −30°C favor monosubstitution, while room temperature drives bis-trifluoromethylation. A staged temperature protocol (−50°C → 25°C) maximizes yield (94%).

Stoichiometry and Reagent Purity

- TfF Excess : Stoichiometric excess beyond 1.5 equiv provides diminishing returns, increasing triflic acid byproducts.

- Base Selection : DIPEA outperforms triethylamine in suppressing protonolysis, critical for maintaining anhydrous conditions.

Analytical Validation and Purity Control

¹⁹F NMR Monitoring

Reaction progress is tracked via ¹⁹F NMR chemical shifts:

Impurity Profiling

Common impurities include:

- Triflic Acid (TfOH) : <0.5% when using molecular sieves

- Lithium Salts : Reduced to <10 ppm via ether washing

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale adaptations (CN111269152A) employ:

Cost-Efficiency Metrics

| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| Two-Step (TfF) | 220 | 93 | 99.9 | |

| One-Pot (Li Route) | 180 | 91 | 99.5 |

Challenges and Innovations

Novel Catalysts

Recent advances include:

- Bifunctional Aminophosphazenes : Reduce reaction time from 18 h to 6 h via dual activation of TfF and the aromatic amine.

Chemical Reactions Analysis

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a triflating reagent, converting ketones to enol triflates.

Oxidation and Reduction Reactions: The compound can participate in stereoselective sulfoxidation reactions.

Reagents and Conditions: Common reagents used in these reactions include potassium bis(trimethylsilyl)amide (KHMDS), palladium catalysts (Pd(PPh3)4), and tributyltin hydride (Bu3SnH).

Major Products: The major products formed from these reactions include enol triflates and sulfoxides.

Scientific Research Applications

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective triflating reagent. It interacts with molecular targets such as ketones and amines, facilitating the formation of enol triflates and other derivatives . The compound’s ability to stabilize negative charges and enhance electrophilicity is key to its reactivity in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their comparative properties:

*Yields are reaction-specific and derived from referenced studies.

Key Comparisons

Acid Strength and Catalytic Performance :

- This compound exhibits weaker acidity than triflic acid but stronger than dibenzene sulfonimide. This is attributed to the electron-donating 4-methyl group, which slightly reduces electrophilicity compared to the phenyl analog .

- In indole alkylation reactions, this compound achieved 60–75% yields, underperforming triflic acid (85–95%) but matching diphenyl phosphate .

Steric and Electronic Effects :

- The 4-methylphenyl group introduces steric bulk that may hinder substrate access in catalysis, explaining its lower efficiency compared to smaller analogs like N-phenyl bis-trifluoromethane sulfonimide .

- Conversely, the methyl group enhances π–π interactions in crystal packing, as observed in related 4-methylphenyl-containing compounds (e.g., imidazole-imines), which form stable supramolecular architectures via C–H⋯N and π-stacking interactions .

Thermal and Chemical Stability :

- Both N-phenyl and N-(4-methylphenyl) analogs demonstrate high thermal stability (>190°C), crucial for high-temperature reactions. However, triflic acid’s hygroscopicity limits its utility in moisture-sensitive applications .

Biological Activity

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a compound that has garnered attention due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of trifluoromethyl groups attached to a sulfonamide structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The compound acts as a biochemical reagent with high reactivity and selectivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Target of Action

The specific targets of this compound include enzymes and receptors involved in critical biochemical pathways. For instance, it has been utilized in the enantioselective synthesis of β-amino acids via the Mannich reaction, demonstrating its utility in modifying target molecules for enhanced biological activity .

Biochemical Pathways

The compound influences several biochemical pathways depending on the context of its use. Its reactivity allows it to participate in various chemical transformations that can lead to the modification of biologically relevant molecules. The exact pathways affected are determined by the specific reactions it undergoes with target substrates.

Biological Activity Data

Recent studies have evaluated the biological activities associated with this compound. Below is a summary table highlighting some key findings from research studies:

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Antitumor Effects : Research evaluating the antiproliferative effects on human cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential role in cancer therapy .

- Enzyme Inhibition : The compound's inhibition of COX-2 was assessed through enzyme assays, revealing promising results that suggest its application in pain management and inflammation reduction .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(4-Methylphenyl) bis-trifluoromethane sulfonimide, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via microwave-assisted trifluoromethanesulfonate conversion using N-Phenyl bis-trifluoromethane sulfonimide as a sulfonylation reagent. Potassium carbonate (K₂CO₃) is typically employed as a base to facilitate the reaction under controlled microwave conditions (~100–150°C, 10–30 minutes). Post-reaction purification involves column chromatography with ethyl acetate/hexane gradients to isolate the product .

- Optimization : Reaction yields are sensitive to solvent choice (e.g., acetonitrile or DMF), stoichiometric ratios of the sulfonimide reagent (1.2–1.5 equivalents), and microwave power settings. Pre-drying reagents and solvents reduces side reactions.

Q. What analytical techniques are essential for confirming the purity and structural integrity of This compound?

- Key Techniques :

- NMR Spectroscopy : ¹⁹F and ¹H NMR confirm the presence of trifluoromethyl groups and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ or [M–]⁻).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization.

- Purity Standards : Purity >95% is typically required for research applications, verified via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does This compound function as a triflyl transfer reagent in Suzuki coupling or Henry reactions?

- Mechanistic Insight : The compound acts as a trifluoromethanesulfonyl (Tf) donor, transferring the Tf group to nucleophilic sites (e.g., hydroxyl or amine groups) in substrates. This activates intermediates for subsequent cross-coupling (e.g., Suzuki) or condensation (e.g., Henry) reactions.

- Case Study : In phenol synthesis, the Tf group stabilizes intermediates during microwave-assisted Suzuki coupling with boronic acids, enabling efficient biaryl bond formation .

Q. How can researchers resolve contradictions in reported reaction conditions or yields for This compound-mediated reactions?

- Data Reconciliation :

- Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature, and reagent equivalents.

- Catalyst Additives : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Reproducibility Checks : Validate protocols using independently sourced reagents and inert atmosphere conditions (e.g., nitrogen glovebox).

Q. What methodologies are recommended for studying the interaction of This compound with biological targets (e.g., enzymes)?

- Experimental Design :

- Enzyme Assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics (e.g., IC₅₀ determination).

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Biological Relevance : Structural analogs (e.g., sulfonamide derivatives) show inhibitory effects on bacterial cell wall synthesis enzymes, suggesting potential antimicrobial applications .

Methodological Considerations

Q. How can researchers mitigate challenges in scaling up This compound-based reactions from milligram to gram quantities?

- Scale-Up Strategies :

- Continuous Flow Systems : Replace batch reactors to enhance heat/mass transfer.

- Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse.

- Solvent Selection : Prioritize low-boiling-point solvents (e.g., acetone) for easier post-reaction removal.

Q. What are the best practices for handling and storing This compound to ensure long-term stability?

- Storage Conditions : Store under anhydrous conditions (argon atmosphere) at –20°C in amber glass vials to prevent hydrolysis of the sulfonimide group.

- Handling : Use gloveboxes for moisture-sensitive reactions. Pre-dry glassware and solvents (e.g., molecular sieves for DMF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.